(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate
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Overview
Description
(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction, which provides a high yield of the desired product . The reaction conditions often include the use of specific solvents and temperature controls to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and high throughput. The use of advanced purification methods, such as crystallization and chromatography, is essential to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LAH) and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s unique stereochemistry makes it valuable in studying enzyme-substrate interactions and protein folding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit precisely into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions, which are crucial for its therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-Acetoxy-3-[®-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone: This compound shares a similar core structure but differs in its functional groups, leading to different reactivity and applications.
2-Methyl-2-propanyl (3R,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate acetate: Another structurally related compound with distinct chemical properties and uses.
Uniqueness
What sets (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound in various fields, from synthetic chemistry to pharmaceutical development.
Properties
IUPAC Name |
acetic acid;(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.C2H4O2/c1-3-2-7(9)5(8)4(3)6;1-2(3)4/h3-4,9H,2,6H2,1H3;1H3,(H,3,4)/t3-,4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDJFAKPJVTVOP-VKKIDBQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)C1N)O.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C(=O)[C@@H]1N)O.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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